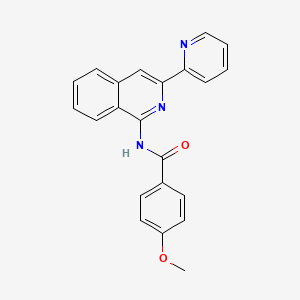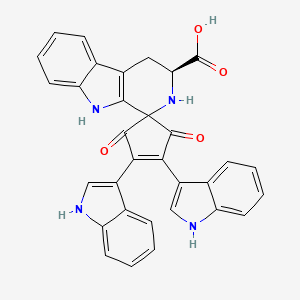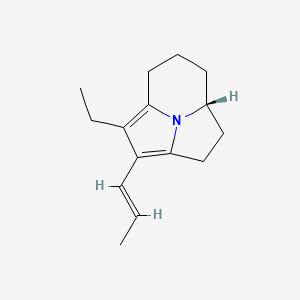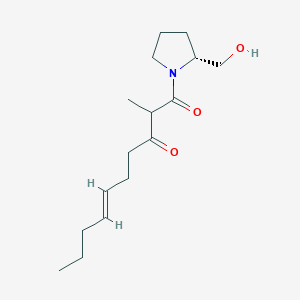
Polygalasaponin F
Vue d'ensemble
Description
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a triterpenoid saponin monomer extracted from the plant Polygala japonica Houtt. This compound has garnered significant attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-apoptotic effects .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying triterpenoid saponins.
Biology: Investigated for its role in cellular signaling pathways and neuroprotection.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, inflammation, and ischemic injuries
Mécanisme D'action
Target of Action
Polygalasaponin F, an oleanane-type triterpenoid saponin extracted from Polygala japonica, primarily targets the Toll-like Receptor 4 (TLR4) and the Thioredoxin-interacting protein/NOD-, LRR-, and pyrin domain-containing protein 3 (TXNIP/NLRP3) inflammatory pathway . These targets play a crucial role in the regulation of inflammatory responses and neuroinflammation .
Mode of Action
This compound interacts with its targets by regulating the TLR4-PI3K/AKT-NF-kB signaling pathway . This interaction results in a decrease in the release of the inflammatory cytokine tumor necrosis factor α (TNFa), thereby reducing neuroinflammatory cytokine secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR4-PI3K/AKT-NF-kB signaling pathway . This pathway is crucial for the regulation of immune and inflammatory responses. This compound also impacts the TXNIP/NLRP3 inflammatory pathway , which plays a significant role in neuroinflammation and neuronal apoptosis.
Result of Action
The action of this compound results in a reduction of neuroinflammatory cytokine secretion . It also ameliorates middle cerebral artery occlusion-induced focal ischemia/reperfusion injury in rats . This is achieved through the down-regulation of protein expressions of TXNIP, NLRP3, ASC, cleaved caspase-1, IL-1β, and IL-18 in MCAO-induced focal ischemia rats . Moreover, this compound treatment inhibits apoptosis and reduces the levels of ROS, inflammatory cytokine, and TXNIP/NLRP3 pathway-related proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxygen-glucose deprivation and reoxygenation (OGD/R) conditions can affect the efficacy of this compound . .
Analyse Biochimique
Biochemical Properties
Polygalasaponin F plays a crucial role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory responses. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of the PI3K/Akt signaling pathway, which is essential for cell survival and apoptosis regulation . It also influences the expression of Bcl-2, Bax, and caspase-3, which are key regulators of apoptosis . Additionally, this compound interacts with the NMDA receptor, CaMKII, ERK, and CREB, contributing to long-term potentiation in the hippocampus .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it inhibits apoptosis induced by oxygen-glucose deprivation and reoxygenation by activating the PI3K/Akt pathway . This compound also induces long-term potentiation in the hippocampus via NMDA receptor activation, which is crucial for learning and memory . Furthermore, this compound has been shown to reduce the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several key pathways. It reduces neuroinflammatory cytokine secretion through the regulation of the TLR4-PI3K/Akt-NF-κB signaling pathway . This compound also inhibits the TXNIP/NLRP3 signaling pathway, which is involved in the inflammatory response and apoptosis . Additionally, this compound modulates the phosphorylation of NMDA receptor subunit 2B, CaMKII, ERK, and CREB, which are critical for synaptic plasticity and memory formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, its ability to inhibit neuronal apoptosis and induce long-term potentiation is sustained over several hours . The stability and degradation of this compound in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function suggest that it remains active for a significant duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, intracerebroventricular administration of this compound at doses of 1 and 10 μmol/L produced a dose-dependent increase in long-term potentiation in the hippocampus . High doses of this compound have been shown to reduce neurological scores, brain tissue water content, and infarct volume in a rat model of middle cerebral artery occlusion . The toxic or adverse effects at high doses have not been well-documented.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K/Akt and TXNIP/NLRP3 signaling pathways . It interacts with enzymes such as PI3K and proteins like TXNIP and NLRP3, influencing metabolic flux and metabolite levels. These interactions contribute to its anti-apoptotic and anti-inflammatory effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its effects on the PI3K/Akt and TXNIP/NLRP3 signaling pathways suggest that it may be distributed to areas where these pathways are active
Subcellular Localization
Given its interaction with the PI3K/Akt and TXNIP/NLRP3 signaling pathways, it is likely localized to cellular compartments where these pathways are active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: [(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is typically isolated from the roots of Polygala japonica through a series of extraction and purification steps. The process involves solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction process from Polygala japonica remains the primary method. Advances in biotechnological methods may offer future avenues for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: [(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the triterpenoid structure.
Substitution: Substitution reactions can occur at the glycosidic bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acids or bases for hydrolysis and glycosidic bond cleavage.
Major Products Formed: The major products depend on the specific reaction conditions but can include modified triterpenoid structures and various glycosides .
Comparaison Avec Des Composés Similaires
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is unique among triterpenoid saponins due to its specific molecular structure and biological activities. Similar compounds include:
Polygalasaponin G: Another triterpenoid saponin with similar neuroprotective properties.
Polygalasaponin H: Known for its anti-inflammatory effects.
Polygalasaponin I: Studied for its potential in treating neurodegenerative diseases.
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate stands out due to its comprehensive range of biological activities and its potential therapeutic applications.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O23/c1-22-40(73-43-37(65)31(59)26(58)20-69-43)36(64)39(67)44(70-22)74-41-35(63)33(61)28(19-55)72-46(41)76-47(68)53-14-12-48(2,3)16-24(53)23-8-9-30-49(4)17-25(57)42(75-45-38(66)34(62)32(60)27(18-54)71-45)50(5,21-56)29(49)10-11-52(30,7)51(23,6)13-15-53/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24-,25-,26+,27+,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCOPNSCZLBLD-JKVIPCSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1091.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Polygalasaponin F and its downstream effects?
A1: this compound (PS-F) exhibits its neuroprotective, anti-inflammatory, and cardioprotective effects through a variety of mechanisms:
- Inhibition of Apoptosis: PS-F protects neurons against apoptosis induced by various insults like oxygen-glucose deprivation/reperfusion (OGD/R) [, , ], glutamate excitotoxicity [], and rotenone toxicity []. It achieves this by:
- Modulating Bcl-2 family proteins: PS-F upregulates the anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins like Bax and caspase-3 [, , ].
- Maintaining Mitochondrial Membrane Potential: PS-F preserves mitochondrial membrane potential, preventing the release of cytochrome c and subsequent activation of the caspase cascade [, ].
- Anti-inflammatory Action: PS-F reduces the production of inflammatory cytokines like TNF-α and nitric oxide (NO) by:
- Inhibiting NF-κB pathway: PS-F blocks the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory genes [, ].
- Modulating TLR4-PI3K/Akt signaling: PS-F appears to exert its anti-inflammatory effects by interacting with the TLR4-PI3K/Akt pathway, ultimately leading to decreased NF-κB activation [].
- Cardioprotection: PS-F shows promise in protecting against ischemic myocardial injury []:
Q2: What is known about the structural characteristics of this compound?
A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they consistently classify it as an oleanane-type triterpenoid saponin []. This classification suggests a structure comprised of:
Q3: How does this compound affect long-term potentiation in the hippocampus?
A: Research suggests that PS-F can induce long-term potentiation (LTP) in the hippocampus of adult rats []. While the exact mechanisms are still under investigation, evidence points towards the involvement of N-methyl-D-aspartate (NMDA) receptor activation []. This finding highlights the potential of PS-F in enhancing synaptic plasticity, a crucial process for learning and memory.
Q4: What are the pharmacokinetic properties of this compound?
A: A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been conducted to evaluate the pharmacokinetics of PS-F in rats []. While the specific details of absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstract, the development and validation of a sensitive and accurate analytical method pave the way for detailed pharmacokinetic studies [].
Q5: What are the potential applications of this compound based on the research?
A5: The diverse pharmacological activities of PS-F make it a promising candidate for therapeutic development, particularly for neurological, inflammatory, and cardiovascular conditions.
- Neurological Disorders: Its neuroprotective effects against various insults suggest potential in conditions like stroke, Alzheimer's disease, and Parkinson's disease [, , , ].
- Inflammatory Diseases: The anti-inflammatory properties of PS-F, particularly its ability to suppress TNF-α, hold promise for inflammatory diseases [, ].
- Cardiovascular Diseases: Its protective effects against ischemic myocardial injury and potential benefits for liver and kidney function warrant further exploration for cardiovascular applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


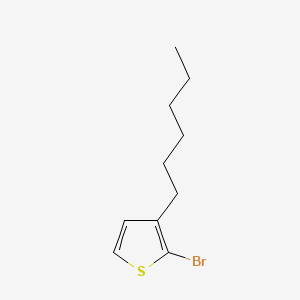


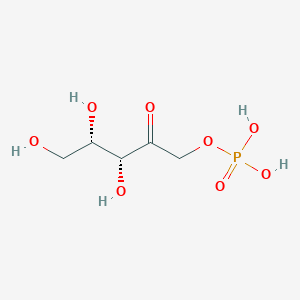
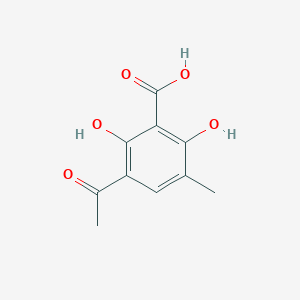
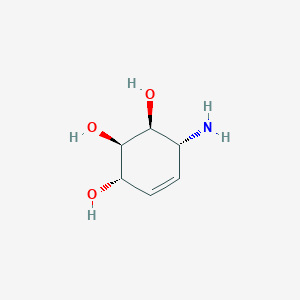

![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1249607.png)
